molecular formula C16H26ClNO B1391271 N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine CAS No. 138323-83-8

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine

Cat. No. B1391271
M. Wt: 283.83 g/mol
InChI Key: KERNKSYKWBPGAR-UHFFFAOYSA-N
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Description

“N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine” is a chemical compound that shares part of its structure with phenoxyacetic acid . It is related to the family of phenoxy herbicides, which are widely used in agriculture . The compound consists of a (4-chloro-2-methylphenoxy)acetate anion and an N-alkyl-N,N-dimethylphenoxyammonium cation . The molecular formula of this compound is C16H26ClNO , and it has a molecular weight of 283.84 .


Synthesis Analysis

The synthesis of this compound involves the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) . The FT-IR analyses were conducted on Thermo Nicolet FT-IR iS10 spectrometer in the range of 650–4000 cm −1 at a resolution of 1 cm −1 .


Molecular Structure Analysis

The molecular structure of “N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine” consists of a (4-chloro-2-methylphenoxy)acetate anion and an N-alkyl-N,N-dimethylphenoxyammonium cation . The alkyl substituent length ranges from hexyl to tetradecyl, and the phenol ring is substituted at the para and meta positions with a chlorine atom and a methyl group .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research has explored the synthesis and evaluation of analgesic and anti-inflammatory activities of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, involving 4-chloro-3-methylphenoxy. This study demonstrated that certain derivatives exhibited potent analgesic and anti-inflammatory effects in rodent models (Dewangan et al., 2015).

Antimicrobial Evaluation

A study on the synthesis and antimicrobial evaluation of novel imines and thiazolidinones included compounds derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide. This research highlighted their potential in antibacterial and antifungal activities (Fuloria et al., 2009).

Corrosion Inhibition

In 2017, a study investigated the corrosion inhibition behavior of chalcone derivatives for mild steel in hydrochloric acid, involving compounds like ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate. Results showed high inhibition activities and insights into the adsorption and action mode of these inhibitors (Lgaz et al., 2017).

Nonlinear Optical Properties

A 2010 study synthesized hydrazones including 2-(4-methylphenoxy)-N′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide and investigated their nonlinear optical properties. These compounds showed potential for optical device applications like optical limiters and switches (Naseema et al., 2010).

Analytical Applications

Analytical methods for determining phenoxy herbicides in water samples, involving compounds like 4-chloro-2-methylphenoxy acetic acid, have been developed. These methods emphasize sensitivity and accuracy, vital for environmental monitoring (Nuhu et al., 2012).

Antibacterial and Anthelmintic Evaluations

Compounds like 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides were synthesized and evaluated for antibacterial and anthelmintic activities. They showed significant efficacy against various bacterial strains and earthworm species (Varshney et al., 2014).

Catalysis and Synthesis

Research into catalysis and synthesis of specific compounds often involves derivatives of 4-chloro-2-methylphenoxyacetic acid, as seen in a study focusing on the synthesis of 4-chloro-2-methylphenoxyacetic acid (MCPA) esters (Shinde & Yadav, 2014).

Crystallographic Studies

Crystallographic studies involving Schiff bases, like the 4-Chloro-2-[(E)-2-(4-methoxyphenyl)ethyliminomethyl]phenol, offer insights into molecular structure and potential applications in material science (Yaeghoobi et al., 2009).

properties

IUPAC Name

N-[2-(4-chloro-2-methylphenoxy)ethyl]heptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO/c1-3-4-5-6-7-10-18-11-12-19-16-9-8-15(17)13-14(16)2/h8-9,13,18H,3-7,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERNKSYKWBPGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCCOC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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